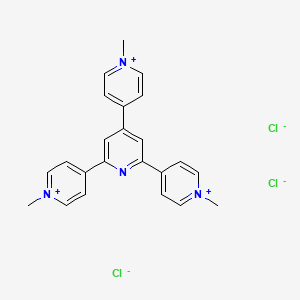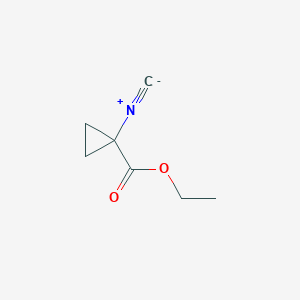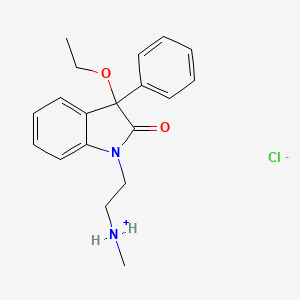
1,3-Dihydro-3-ethoxy-1-(2-(methylamino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydro-3-ethoxy-1-(2-(methylamino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-3-ethoxy-1-(2-(methylamino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting from a suitable precursor, such as phenylhydrazine and ethyl acetoacetate, the indole core can be synthesized through Fischer indole synthesis.
Substitution Reactions: Introduction of the ethoxy group and the methylaminoethyl side chain can be achieved through nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dihydro-3-ethoxy-1-(2-(methylamino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
1,3-Dihydro-3-ethoxy-1-(2-(methylamino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride may have several scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Possible applications in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 1,3-Dihydro-3-ethoxy-1-(2-(methylamino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or ion channels, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dihydro-3-ethoxy-1-(2-(methylamino)ethyl)-3-phenyl-2H-indol-2-one
- 1,3-Dihydro-3-ethoxy-1-(2-(methylamino)ethyl)-3-phenyl-2H-indol-2-one acetate
- 1,3-Dihydro-3-ethoxy-1-(2-(methylamino)ethyl)-3-phenyl-2H-indol-2-one sulfate
Uniqueness
1,3-Dihydro-3-ethoxy-1-(2-(methylamino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride may exhibit unique properties due to its specific functional groups and molecular structure
Propiedades
Número CAS |
42773-60-4 |
|---|---|
Fórmula molecular |
C19H23ClN2O2 |
Peso molecular |
346.8 g/mol |
Nombre IUPAC |
2-(3-ethoxy-2-oxo-3-phenylindol-1-yl)ethyl-methylazanium;chloride |
InChI |
InChI=1S/C19H22N2O2.ClH/c1-3-23-19(15-9-5-4-6-10-15)16-11-7-8-12-17(16)21(18(19)22)14-13-20-2;/h4-12,20H,3,13-14H2,1-2H3;1H |
Clave InChI |
NOHPNNIMEFRCQG-UHFFFAOYSA-N |
SMILES canónico |
CCOC1(C2=CC=CC=C2N(C1=O)CC[NH2+]C)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


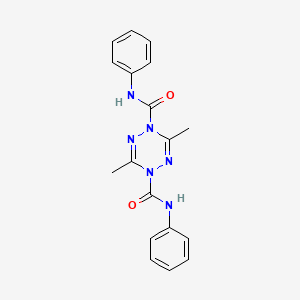

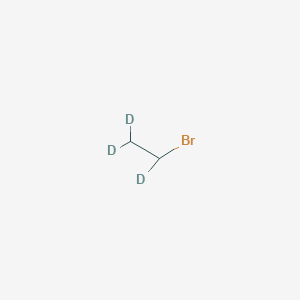
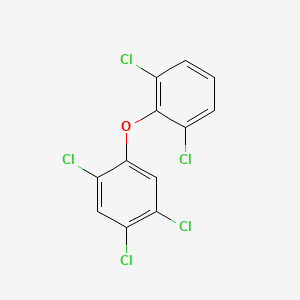

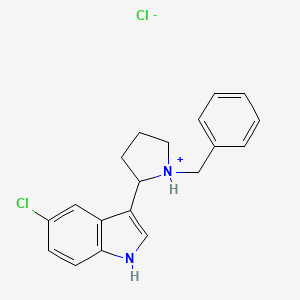
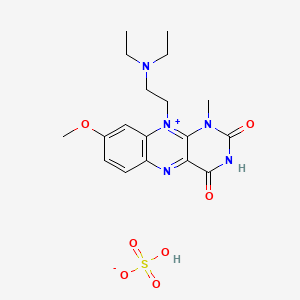
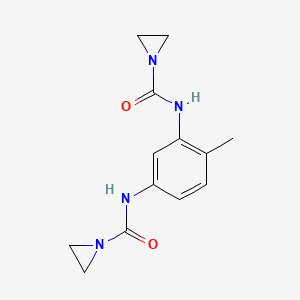
![1-Methyl-1,2-diazaspiro[2.5]octane](/img/structure/B13746320.png)
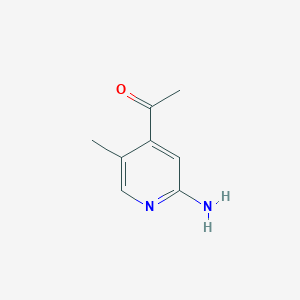

![[amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate](/img/structure/B13746342.png)
